3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid
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Overview
Description
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is a chemical compound known for its significant role in various scientific research fields. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is particularly noted for its applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid typically involves the reaction of 2-bromobiphenyl with 3-hydroxybenzyl alcohol under basic conditions to form the intermediate 3-[([1,1’-Biphenyl]-2-yl)methoxy]benzyl alcohol. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-((4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid: Known for its selective agonist activity towards certain receptors.
3-(3-Bromophenyl)propanoic acid: Used in the synthesis of phthalocyanines and other complex molecules.
Uniqueness
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is unique due to its specific structural features that allow it to interact with a wide range of molecular targets.
Properties
CAS No. |
833485-18-0 |
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Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[3-[(2-phenylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H20O3/c23-22(24)14-13-17-7-6-11-20(15-17)25-16-19-10-4-5-12-21(19)18-8-2-1-3-9-18/h1-12,15H,13-14,16H2,(H,23,24) |
InChI Key |
MCOFCOPNQYMDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=CC(=C3)CCC(=O)O |
Origin of Product |
United States |
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